Tert-butyl (1-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperidin-4-yl)carbamate
Description
This compound features a tert-butyl carbamate group attached to a piperidin-4-yl moiety, which is further connected via a carbonyl bridge to another piperidin-4-yl ring substituted with a 6-phenoxypyrimidin-4-yl group. Its structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the phenoxypyrimidine and piperidine motifs are critical for binding . The tert-butyl group enhances solubility and metabolic stability, while the amide linker provides conformational rigidity .
Properties
IUPAC Name |
tert-butyl N-[1-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O4/c1-26(2,3)35-25(33)29-20-11-15-31(16-12-20)24(32)19-9-13-30(14-10-19)22-17-23(28-18-27-22)34-21-7-5-4-6-8-21/h4-8,17-20H,9-16H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWDYWSYOMSSTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (1-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperidin-4-yl)carbamate is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms through which it exerts its effects, supported by relevant data tables and research findings.
Synthesis
The compound is synthesized through a multi-step process involving the formation of piperidine derivatives and subsequent carbamate formation. The synthesis typically includes:
- Formation of Piperidine Derivatives : Utilizing various substituted phenoxy and pyrimidine moieties.
- Carbamate Formation : The final step involves reacting the piperidine derivative with tert-butyl carbamate in the presence of coupling agents to yield the target compound.
The biological activity of this compound primarily revolves around its interaction with specific biological targets, including enzymes and receptors involved in inflammatory processes and other cellular pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets:
- Anti-inflammatory Activity : The compound has shown promising results in inhibiting pro-inflammatory cytokines such as IL-1β in activated macrophages, indicating its potential as an anti-inflammatory agent .
- Protease Inhibition : It has been evaluated for its inhibitory effects on SARS-CoV 3CL protease, a critical enzyme for viral replication. The IC50 values for related compounds were measured, showing varying degrees of potency .
Table 1: Inhibitory Activity Against SARS-CoV 3CL Protease
| Compound | IC50 (μM) | K (μM) |
|---|---|---|
| 25a | 5.90 | 5.90 |
| 25b | 23.0 | 23.0 |
| 25c | 0.46 | 0.46 |
| 25d | 1.60 | 1.60 |
This table summarizes the inhibitory activity of various related compounds, indicating that modifications to the structure can significantly affect potency.
Table 2: Anti-inflammatory Effects in Macrophage Models
| Compound | % Inhibition (at 10 µM) |
|---|---|
| Compound A | 24.9 ± 6.3 |
| Compound B | 19.4 ± 0.4 |
| Compound C | 14.9 ± 5.8 |
This table presents the anti-inflammatory effects observed in macrophage models, demonstrating the compound's efficacy in reducing inflammatory markers.
Case Studies
Case Study: Evaluation of Anti-inflammatory Properties
In a recent study, this compound was tested in an LPS/ATP-induced macrophage model to assess its ability to inhibit IL-1β release. Results indicated a significant reduction in IL-1β levels at concentrations as low as 10 µM, suggesting that this compound could be a viable candidate for further development as an anti-inflammatory therapeutic agent .
Case Study: SARS-CoV Protease Inhibition
Another investigation focused on the antiviral potential of related compounds against SARS-CoV protease. The study highlighted that certain structural modifications led to enhanced inhibitory activity, with IC50 values reaching sub-micromolar ranges for some derivatives . This underscores the importance of structural optimization in developing effective inhibitors for viral targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The table below compares the target compound with structurally related derivatives:
Pharmacological and Physicochemical Properties
- Lipophilicity (logP): The phenoxypyrimidine group in the target compound increases hydrophobicity compared to analogs with polar substituents (e.g., sulfonyl in or cyanopyridine in ). The tert-butyl carbamate group balances solubility and membrane permeability, a feature shared with analogs like and .
Synthetic Accessibility :
- Biological Activity: Phenoxypyrimidine derivatives (e.g., the target compound) are associated with kinase inhibition (e.g., BET bromodomains in ). Quinoline-based analogs (e.g., ) show antiviral activity, while isothiazolo[4,3-b]pyridine derivatives (e.g., ) target kinases like GAK.
Key Research Findings
Amide Linker Critical for Binding :
- In BET bromodomain inhibitors (), the carbonyl bridge between piperidines stabilizes interactions with acetyl-lysine binding pockets. Removal (e.g., in ) reduces potency.
Substituent Effects: Phenoxy groups (target compound) enhance π-π stacking in hydrophobic pockets, whereas difluorophenyl substituents () improve selectivity for viral enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
